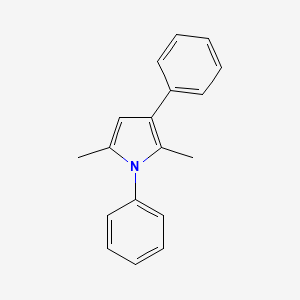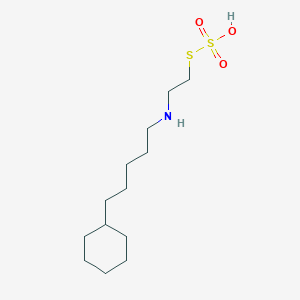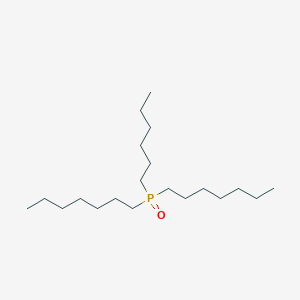
2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C16H14N2O6. It is a derivative of benzoic acid, specifically a benzoate ester, where the benzoic acid moiety is substituted with two nitro groups at the 3 and 5 positions, and the ester group is attached to a 2-(2-methylphenyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2-(2-methylphenyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzoate ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride in hydrochloric acid.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted benzoates with different nucleophiles replacing the nitro groups.
Reduction: 2-(2-Methylphenyl)ethyl 3,5-diaminobenzoate.
Hydrolysis: 3,5-Dinitrobenzoic acid and 2-(2-methylphenyl)ethanol.
Applications De Recherche Scientifique
2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate involves its interaction with cellular components. The nitro groups on the benzoate ring can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular structures. Additionally, the compound may interfere with the synthesis of essential biomolecules, such as ergosterol in fungal cells, leading to cell membrane disruption and cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3,5-dinitrobenzoate: Similar structure but with an ethyl group instead of the 2-(2-methylphenyl)ethyl group.
Propyl 3,5-dinitrobenzoate: Similar structure but with a propyl group instead of the 2-(2-methylphenyl)ethyl group.
Uniqueness
2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate is unique due to the presence of the 2-(2-methylphenyl)ethyl group, which imparts distinct steric and electronic properties.
Propriétés
Numéro CAS |
22545-17-1 |
|---|---|
Formule moléculaire |
C16H14N2O6 |
Poids moléculaire |
330.29 g/mol |
Nom IUPAC |
2-(2-methylphenyl)ethyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C16H14N2O6/c1-11-4-2-3-5-12(11)6-7-24-16(19)13-8-14(17(20)21)10-15(9-13)18(22)23/h2-5,8-10H,6-7H2,1H3 |
Clé InChI |
ODXFOSVXDPORLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CCOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


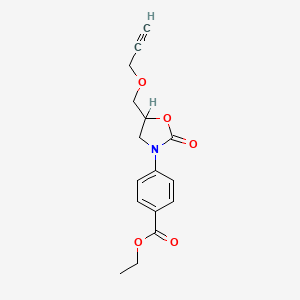
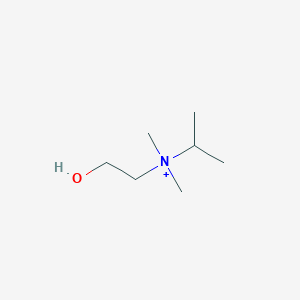


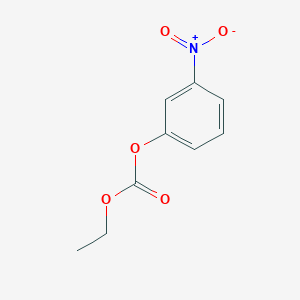
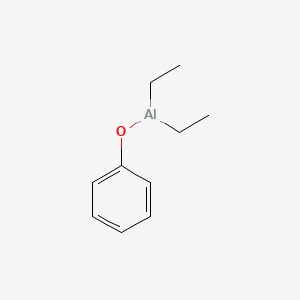
![1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B14709255.png)
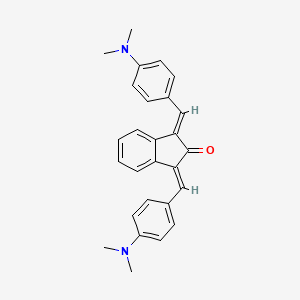
![1-[2-(2-Phenoxyphenoxy)propyl]piperidine](/img/structure/B14709284.png)

